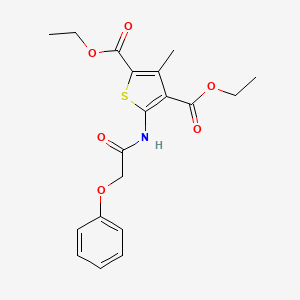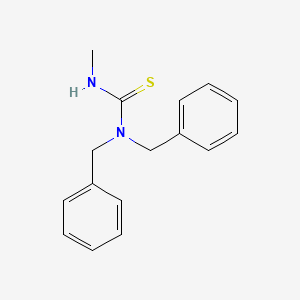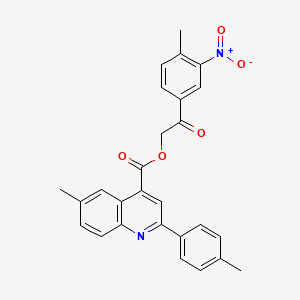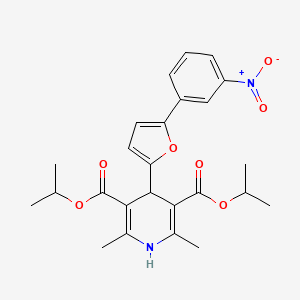![molecular formula C20H23N5O3S B11621753 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylméthylidène)hydrazinyl]propanamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe tert-butyle, un cycle benzothiazole avec un substituant dioxido et une liaison hydrazinyle à un cycle pyridine. Sa structure unique suggère une utilité potentielle en chimie médicinale, en particulier dans le développement de nouveaux agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylméthylidène)hydrazinyl]propanamide implique généralement plusieurs étapes :
Formation du cycle benzothiazole : Le cycle benzothiazole peut être synthétisé par cyclisation du 2-aminobenzènethiol avec un aldéhyde ou une cétone approprié en milieu acide.
Oxydation : Le cycle benzothiazole est ensuite oxydé pour introduire le groupe dioxido, souvent à l'aide d'oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Formation d'hydrazone : La liaison hydrazinyle est formée en faisant réagir le dérivé benzothiazole avec de l'hydrazine ou un dérivé de l'hydrazine.
Condensation avec le pyridine-3-aldéhyde : L'hydrazone est ensuite condensée avec du pyridine-3-carbaldéhyde en milieu basique pour former la liaison hydrazinyle-pyridine souhaitée.
Introduction du groupe tert-butyle : Enfin, le groupe tert-butyle est introduit par une réaction de substitution, généralement en utilisant du chlorure de tert-butyle en présence d'une base comme l'hydrure de sodium.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir une oxydation supplémentaire, en particulier au niveau du cycle benzothiazole, formant potentiellement des dérivés de sulfone.
Réduction : Les réactions de réduction peuvent cibler la liaison hydrazon, la convertissant en un dérivé hydrazine.
Substitution : Le groupe tert-butyle peut être substitué par d'autres groupes alkyles ou aryles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle, halogénures d'aryle en présence d'une base comme l'hydrure de sodium ou le tert-butylate de potassium.
Principaux produits
Oxydation : Dérivés de sulfone.
Réduction : Dérivés d'hydrazine.
Substitution : Divers dérivés substitués par des groupes alkyles ou aryles.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut servir de brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de réaction et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, le potentiel du composé en tant que molécule biologiquement active peut être exploré. Ses caractéristiques structurales suggèrent qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En chimie médicinale, le N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylméthylidène)hydrazinyl]propanamide pourrait être étudié pour son potentiel thérapeutique. Sa capacité à interagir avec des cibles moléculaires spécifiques pourrait conduire au développement de nouveaux traitements contre les maladies.
Industrie
Dans les applications industrielles, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques. Sa stabilité et sa réactivité en font un composant polyvalent dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action du N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylméthylidène)hydrazinyl]propanamide implique probablement son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle benzothiazole et la partie pyridine peuvent participer à des interactions de type π-π, des liaisons hydrogène et une coordination avec des ions métalliques, influençant l'activité biologique du composé. La liaison hydrazinyle peut également jouer un rôle dans la modulation de la réactivité et de l'affinité de liaison du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, potentially as drugs targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(3-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Composés similaires
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(pyridin-2-ylméthylidène)hydrazinyl]propanamide : Structure similaire, mais avec un groupe pyridine-2-ylméthylidène.
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(quinoléin-3-ylméthylidène)hydrazinyl]propanamide : Contient un cycle quinoléine au lieu d'un cycle pyridine.
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(pyridin-4-ylméthylidène)hydrazinyl]propanamide : Présente un groupe pyridine-4-ylméthylidène.
Unicité
L'unicité du N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylméthylidène)hydrazinyl]propanamide réside dans sa combinaison spécifique de groupes fonctionnels et de motifs structuraux. La présence du groupe tert-butyle, du cycle benzothiazole avec un substituant dioxido et de la liaison hydrazinyle-pyridine confère un profil chimique distinct qui peut conduire à une réactivité et à une activité biologique uniques par rapport aux composés similaires.
Cette vue d'ensemble détaillée devrait fournir une compréhension complète du N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylméthylidène)hydrazinyl]propanamide, sa synthèse, ses réactions, ses applications et son unicité.
Propriétés
Formule moléculaire |
C20H23N5O3S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-pyridin-3-ylmethylideneamino]amino]propanamide |
InChI |
InChI=1S/C20H23N5O3S/c1-20(2,3)23-18(26)10-12-25(22-14-15-7-6-11-21-13-15)19-16-8-4-5-9-17(16)29(27,28)24-19/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,26)/b22-14+ |
Clé InChI |
OBWOFEGZLJRJCQ-HYARGMPZSA-N |
SMILES isomérique |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CN=CC=C3 |
SMILES canonique |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
![(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)

![6-imino-7-(3-methoxypropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621688.png)

![(2E)-3-(2H-chromen-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11621705.png)
![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621711.png)
![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B11621719.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621749.png)
